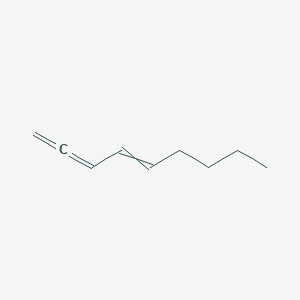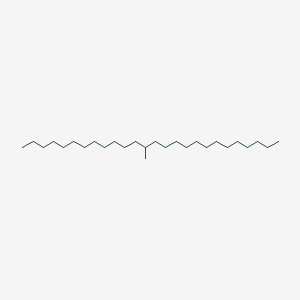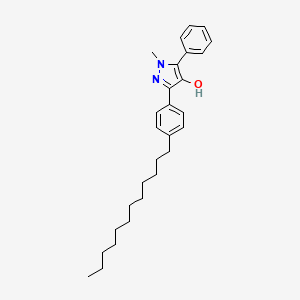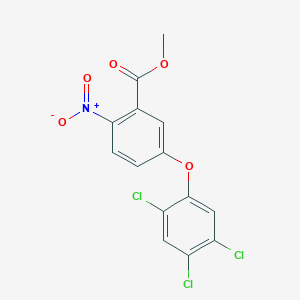
Nona-1,2,4-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nona-1,2,4-triene is an organic compound characterized by its unique structure, which includes three double bonds This compound is part of the triene family, which consists of molecules with three carbon-carbon double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nona-1,2,4-triene can be synthesized through several methods. One common approach involves the [6π+2π] cycloaddition of alkynes and 1,2-dienes to cyclohepta-1,3,5-trienes in the presence of a catalytic system such as (acac)2TiCl2-Et2AlCl . This reaction yields the corresponding bicyclo[4.2.1]nona-2,4,7-triene derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cycloaddition reactions using efficient catalytic systems to ensure high yields and purity. The use of transition metal catalysts, such as cobalt or titanium complexes, is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions
Nona-1,2,4-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated hydrocarbons.
Substitution: this compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) reagents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions using chlorine or bromine can introduce halogen atoms into the molecule.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction typically produces saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Nona-1,2,4-triene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: This compound is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which Nona-1,2,4-triene exerts its effects involves its ability to participate in various chemical reactions due to the presence of multiple double bonds. These double bonds can interact with different molecular targets, leading to the formation of new compounds. The pathways involved in these reactions are often catalyzed by transition metals, which facilitate the formation and breaking of chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.2.1]nona-2,4,7-triene: This compound is structurally similar and can be synthesized through similar cycloaddition reactions.
Cyclohepta-1,3,5-triene: Another related compound that serves as a precursor in the synthesis of Nona-1,2,4-triene.
Uniqueness
This compound is unique due to its specific arrangement of double bonds, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
61077-16-5 |
|---|---|
Molekularformel |
C9H14 |
Molekulargewicht |
122.21 g/mol |
InChI |
InChI=1S/C9H14/c1-3-5-7-9-8-6-4-2/h5,7,9H,1,4,6,8H2,2H3 |
InChI-Schlüssel |
VOHOBADKHIPLHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CC=C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14603116.png)



![2-(4-Hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14603142.png)

![1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14603148.png)
![4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B14603155.png)


![1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one](/img/structure/B14603172.png)
![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)-](/img/structure/B14603195.png)

